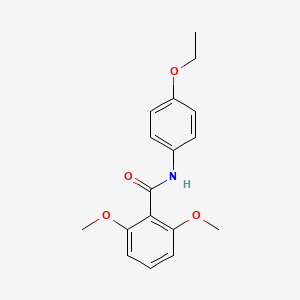

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide, also known as ethyl-4-(2,6-dimethoxyphenylamino)benzoate, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound belongs to the class of benzamides and has been shown to exhibit various biological activities that could be beneficial in the treatment of certain diseases. In

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide and its derivatives have been a subject of research due to their interesting molecular structure and the potential influence of intermolecular interactions on their properties. A study focused on the molecular structure of a closely related compound, N-3-hydroxyphenyl-4-methoxybenzamide, revealed the impact of dimerization and crystal packing on the molecular geometry, particularly affecting the dihedral angles and the rotational conformation of aromatic rings. These findings suggest that similar compounds, including this compound, may exhibit unique structural characteristics influenced by intermolecular interactions, which could be pivotal in designing compounds with specific properties (Karabulut et al., 2014).

Antioxidant Potential

Research into amino-substituted benzamide derivatives, which include structures similar to this compound, has demonstrated significant antioxidant capacities. These compounds, with varying numbers of methoxy and hydroxy groups, have shown improved antioxidative properties compared to reference molecules in DPPH and FRAP assays. Computational analysis supported these findings, highlighting the positive influence of electron-donating methoxy groups on antioxidant capabilities. The trihydroxy derivative, in particular, displayed promising antioxidative potential, suggesting that modifications to the benzamide scaffold, similar to those in this compound, could yield potent antioxidants (Perin et al., 2018).

Electrochemical Applications

The electrochemical properties of benzamide derivatives have been explored for various applications, including the development of biosensors. A study on a modified carbon paste electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite demonstrated its effectiveness in the electrocatalytic determination of glutathione and piroxicam. This suggests that compounds with similar structures, such as this compound, could potentially be used in creating sensitive and selective biosensors for detecting biological molecules (Karimi-Maleh et al., 2014).

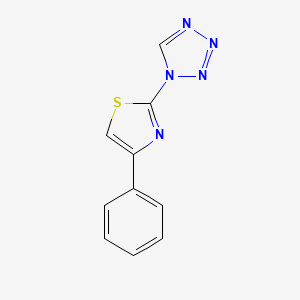

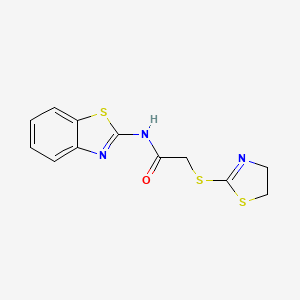

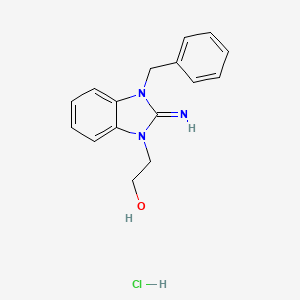

Antimicrobial and Antioxidant Synthesis

Further research has focused on synthesizing and evaluating the antimicrobial and antioxidant activities of benzamide derivatives, highlighting their potential in pharmaceutical and therapeutic applications. For instance, the synthesis and antimicrobial screening of various derivatives, including thiazolidin-4-one and thiazole ring incorporations, have shown significant activity against a range of bacteria and fungi. These studies indicate the versatility of benzamide derivatives, like this compound, in the development of new antimicrobial and antioxidant agents (Desai et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-22-13-10-8-12(9-11-13)18-17(19)16-14(20-2)6-5-7-15(16)21-3/h5-11H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFSBZRCXJRDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)